1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenoxy group attached to a butyl chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-(4-methoxyphenoxy)butyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 1-[4-(4-hydroxyphenoxy)butyl]-4-methylpiperidine.
Reduction: Formation of 1-[4-(4-methoxyphenoxy)butyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methoxyphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(4-Methoxyphenoxy)butylamine: Lacks the piperidine ring, having an amine group instead.
4-(4-Methoxyphenoxy)butyric acid: Contains a carboxylic acid group instead of a piperidine ring.
Uniqueness
1-[4-(4-Methoxyphenoxy)butyl]-4-methylpiperidine is unique due to the presence of both a methoxyphenoxy group and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-9-12-18(13-10-15)11-3-4-14-20-17-7-5-16(19-2)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWRLJORVQGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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